A Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyrimidine-2-carboxylic Acid
A Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of imidazo[1,2-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the spectroscopic characterization, experimental protocols for its synthesis and analysis, and visual representations of its structure and relevant workflows.
Core Structure and Physicochemical Properties
Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a fused heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . Its structure features a pyrimidine ring fused to an imidazole ring, with a carboxylic acid group at the 2-position of the imidazole moiety. This core structure is a synthetic bioisostere of purine bases, contributing to its diverse pharmacological activities.[1]
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 64951-10-6 |
| Appearance | Solid |
Spectroscopic Data for Structure Elucidation
The structural confirmation of imidazo[1,2-a]pyrimidine-2-carboxylic acid and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Spectroscopic Data of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constants (J) in Hz |
| 2-Phenylimidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.30 (dd, J = 6.7, 1.9 Hz, 1H), 8.98-7.44 (m, 8H)[2] |
| 2-(p-Tolyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.48 (dd, J = 6.9, 1.7 Hz, 1H), 9.13-7.37 (m, 7H), 2.74-2.55 (m, 3H)[2] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 9.52 (s, 1H), 8.15–7.04 (m, 7H), 3.87 (d, J = 2.2 Hz, 3H)[2] |
| Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | - | (Data not explicitly found, but expected signals for the ethyl group and the heterocyclic core) |
| 3-Morpholinoimidazo[1,2-a]pyrimidine | - | 8.53 (br s,1H), 8.31 (dd, J = 6.7, 1.9 Hz, 1H), 7.48 (s, 1H), 6.87 (dd, J = 6.7, 4.1 Hz, 1H), 3.91 (t, J = 4.5 Hz, 4H), 3.07 (t, J = 4.7 Hz, 4H)[3] |
Table 2: Representative ¹³C NMR Spectroscopic Data of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 2-Phenylimidazo[1,2-a]pyrimidine | DMSO-d₆ | 157.29, 138.22, 131.07, 130.02, 126.81, 114.31[2] |
| 2-(p-Tolyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 156.90, 144.71, 140.87, 137.96, 136.74, 130.35, 126.51, 124.12, 114.14, 109.40, 21.16[2] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | DMSO-d₆ | 169.47, 164.43, 131.29, 127.30, 114.66, 107.81, 56.03[2] |
| 3-Morpholinoimidazo[1,2-a]pyrimidine | - | 149.0, 145.0, 133.2, 129.8, 123.4, 108.1, 67.0, 52.1[3] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique used for these compounds.
Table 3: Representative Mass Spectrometry Data of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-Phenylimidazo[1,2-a]pyrimidine | ESI | 195.23 | 196[2] |
| 2-(p-Tolyl)imidazo[1,2-a]pyrimidine | ESI | 209.25 | 210[2] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | ESI | 225.25 | 226[2] |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine | ESI | 274.12 | 276[2] |
Experimental Protocols
The synthesis and characterization of imidazo[1,2-a]pyrimidine-2-carboxylic acid and its derivatives generally follow a well-established synthetic route.
General Synthesis of the Imidazo[1,2-a]pyrimidine Core
A common and effective method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the condensation reaction between 2-aminopyrimidine and an α-haloketone.[4] For the synthesis of the title compound, a suitable α-haloketoester would be used, followed by hydrolysis of the ester to the carboxylic acid.
Materials:
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2-Aminopyrimidine
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Ethyl bromopyruvate (or a similar α-haloketoester)
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Solvent (e.g., ethanol, acetone)
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Base (for ester hydrolysis, e.g., sodium hydroxide)
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Acid (for neutralization)
Procedure:
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Condensation: A mixture of 2-aminopyrimidine and the α-haloketoester (e.g., ethyl bromopyruvate) is dissolved in a suitable solvent like ethanol or acetone. The reaction mixture is then heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Isolation of the Ester Intermediate: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product, the ethyl ester of imidazo[1,2-a]pyrimidine-2-carboxylic acid, can be purified by recrystallization or column chromatography.
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Hydrolysis: The purified ester is dissolved in an aqueous solution of a base, such as sodium hydroxide, and stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Acidification and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Characterization Methods
The synthesized compounds are characterized using a suite of analytical techniques to confirm their structure and purity.[1][5]
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
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Mass Spectrometry: High-resolution mass spectra are obtained using techniques like ESI to confirm the molecular weight.
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Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups, such as the C=O of the carboxylic acid and the C=N and C-N bonds of the heterocyclic rings.
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Melting Point: The melting point is determined to assess the purity of the compound.
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Chromatography: TLC is used to monitor reaction progress and column chromatography is employed for purification.
Mandatory Visualizations
Molecular Structure
Caption: Chemical structure of Imidazo[1,2-a]pyrimidine-2-carboxylic acid.
Experimental Workflow
Caption: General experimental workflow for synthesis and structure elucidation.
Representative Signaling Pathway
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[5] These activities often involve the modulation of key signaling pathways. The following diagram illustrates a generalized kinase signaling pathway that could be targeted by such compounds, leading to the inhibition of cell proliferation.
Caption: A representative kinase signaling pathway potentially modulated by imidazo[1,2-a]pyrimidine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
